1-(1-Fluoroethenyl)-4-methylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

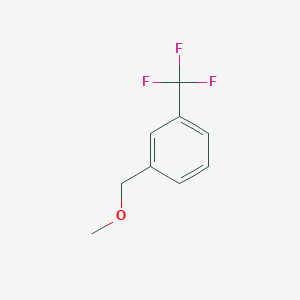

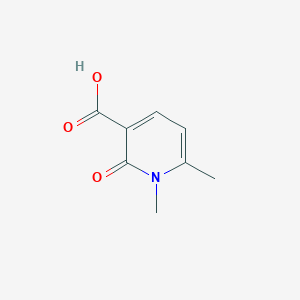

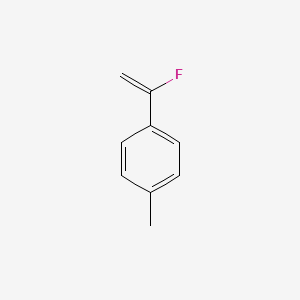

“1-(1-Fluoroethenyl)-4-methylbenzene” is also known as α-Fluorostyrene . It has a molecular formula of C₈H₇F and a molecular weight of 122.14 g/mol . It is a liquid at room temperature .

Synthesis Analysis

A series of aryl fluoroalkenyl ethers that contain chlorine and bromine as well as fluorine atoms were prepared in moderate to good yields via the reactions of phenols and 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of KOH .

Molecular Structure Analysis

The molecular structure of “1-(1-Fluoroethenyl)-4-methylbenzene” contains a total of 17 bonds, including 10 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ether (aromatic) .

Chemical Reactions Analysis

The reaction of halothane with various phenoxides proceeded smoothly to provide various aryl difluoroalkyl ethers . This reaction involved a highly reactive difluoroethylene intermediate, which was produced by the reaction between halothane and KOH .

Physical And Chemical Properties Analysis

“1-(1-Fluoroethenyl)-4-methylbenzene” has a boiling point of 45-46 °C (14 mm Hg) and is stored at ambient temperature . It has a molecular weight of 122.14 g/mol .

Applications De Recherche Scientifique

Photophysics of Fluorinated Compounds

- The study by Levitus et al. (2001) explores the photophysics of 1,4-diethynylbenzenes, including compounds with fluorine substituents, in solutions and crystals. This research highlights how aggregation affects absorption and emission spectra, offering insights into the design of advanced photonic materials and the development of fluorescent probes Levitus et al., 2001.

Organic Synthesis and Crystallography

- The synthesis and crystal structure of a complex featuring a fluorophenyl group is detailed by Murugavel et al. (2016). This study exemplifies the potential of fluorinated benzene derivatives in the development of new materials with specific molecular architectures, which could have implications for drug design and materials science Murugavel et al., 2016.

Chemical Reactivity and Catalysis

- Research on "magic blue" reagent interactions with methylbenzenes, including those with fluorine substituents, discusses selective H-abstraction. This work, conducted by Dou et al. (2005), contributes to understanding the reactivity of fluorinated aromatic compounds, relevant in catalytic processes and the synthesis of complex organic molecules Dou et al., 2005.

Transition Metal Chemistry

- Pike et al. (2017) discuss the use of partially fluorinated benzenes, including fluorobenzene, in organometallic chemistry and catalysis. The study outlines how fluorine substituents influence metal-ligand interactions, which could inform the development of new catalytic systems and the functionalization of aromatic compounds Pike et al., 2017.

Medicinal Chemistry and Biological Activity

- Zhou et al. (2020) report on the synthesis and anti-lung cancer activity of a compound incorporating a fluorophenyl unit. This highlights the relevance of fluorinated aromatic compounds in the design of potential therapeutic agents, providing a basis for further research into anticancer properties Zhou et al., 2020.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

Propriétés

IUPAC Name |

1-(1-fluoroethenyl)-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F/c1-7-3-5-9(6-4-7)8(2)10/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMWUIDVJMLIEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60567962 |

Source

|

| Record name | 1-(1-Fluoroethenyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Fluoroethenyl)-4-methylbenzene | |

CAS RN |

66472-50-2 |

Source

|

| Record name | 1-(1-Fluoroethenyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60567962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1354912.png)